molecular formula C17H22N4O4 B3007694 5-ethoxy-1-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 1005304-03-9

5-ethoxy-1-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B3007694
CAS No.: 1005304-03-9
M. Wt: 346.387
InChI Key: RHXQYWWTFIRAMR-UHFFFAOYSA-N
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Description

5-ethoxy-1-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities.

Scientific Research Applications

5-ethoxy-1-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many pyrido[2,3-d]pyrimidines exhibit biological activity, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, piperidine, and various reagents for cyclization and functional group transformations. The reaction conditions may involve the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to facilitate the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-1-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

  • 5-ethoxy-1-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties. This compound’s unique combination of functional groups and molecular framework makes it a valuable target for research and development in various scientific fields.

Properties

IUPAC Name

5-ethoxy-1-methyl-3-(2-oxo-2-piperidin-1-ylethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-3-25-12-7-8-18-15-14(12)16(23)21(17(24)19(15)2)11-13(22)20-9-5-4-6-10-20/h7-8H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXQYWWTFIRAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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